molecular formula C9H16N4 B136112 3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine CAS No. 148975-00-2

3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine

Cat. No.: B136112
CAS No.: 148975-00-2
M. Wt: 180.25 g/mol
InChI Key: RZZGGSCKACYXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine is a chemical compound with the molecular formula C9H16N4. It is a heterocyclic compound containing both nitrogen and hydrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine typically involves the reaction of cycloheptanone with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the desired product. The reaction mixture is heated to a specific temperature and maintained for a certain period to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative .

Scientific Research Applications

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazinyl-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications .

Properties

CAS No.

148975-00-2

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-ylhydrazine

InChI

InChI=1S/C9H16N4/c10-11-9-6-7-4-2-1-3-5-8(7)12-13-9/h6,9,11,13H,1-5,10H2

InChI Key

RZZGGSCKACYXBQ-UHFFFAOYSA-N

SMILES

C1CCC2=CC(NN=C2CC1)NN

Canonical SMILES

C1CCC2=CC(NN=C2CC1)NN

Synonyms

3-hydrazinocyclopheptyl(1,2-c)pyridazine
HCHP

Origin of Product

United States

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